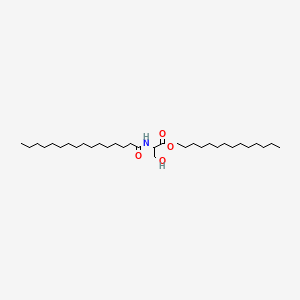

![molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8](/img/structure/B585799.png)

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Overview

Description

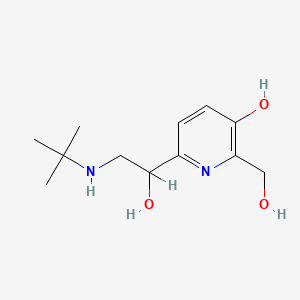

“[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone” is a compound that belongs to the class of naphthoylindoles . It is an analogue of JWH-018, a synthetic cannabinoid found in several versions of the herbal mixture "Spice" . It acts as a cannabinoid receptor agonist .

Synthesis Analysis

The synthesis of indole derivatives involves the construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides . This process allows for the effective formation of key indole intermediates, which are crucial in the total synthesis of the desired natural alkaloids .Molecular Structure Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The molecular docking analysis of these compounds suggests that the meta- and para-positions of the benzene ring of the phenylcarbamic amide moiety could be structurally modified by introducing halides or alkyl substituents .Chemical Reactions Analysis

Indole derivatives, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications

Analysis in Environmental Monitoring

- Reid, Derry, and Thomas (2014) conducted a study analyzing sewage for residues of illicit drugs, including synthetic cannabinoids like JWH-018 N-5-hydroxypentyl, a metabolite related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Reid, Derry, & Thomas, 2014).

Identification in Forensic Toxicology

- Nakajima et al. (2012) identified and quantitated new naphthoylindole drugs-of-abuse in unregulated "herbal" products, including compounds structurally similar to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Nakajima et al., 2012).

- Another study by Nakajima et al. (2011) involved the identification and quantitation of benzoylindoles and cannabimimetic naphthoylindoles in illegal products obtained via the internet, which contributes to the understanding of synthetic cannabinoids closely related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Nakajima et al., 2011).

Pharmacodynamics and Metabolism

- A study by Carlier et al. (2018) examined the pharmacodynamic effects, pharmacokinetics, and metabolism of AM-2201 in rats, a compound structurally similar to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone," offering insights into its effects and metabolism in biological systems (Carlier et al., 2018).

Chemical and Metabolic Characterization

- Hutter et al. (2013) focused on the chemical and metabolic characterization of AM-2201, providing insights into the metabolism and potential biological impacts of compounds related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Hutter et al., 2013).

Antispasmodic Activity

- Lutsenko et al. (2014) conducted an experimental study on the antispasmodic activity of 2-Oksoindolin-3-Glyoxylic Acid Derivatives, which are structurally related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone," exploring their potential therapeutic applications (Lutsenko, Ruslan, & Volodymyrovych, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to modulate the interactions between certain molecules and their receptors . For instance, DPIE, an indole derivative, showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated cells .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities and are known to affect various biochemical pathways . For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one of the many natural compounds that contain indole as a parent nucleus .

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been studied . These studies often focus on the compound’s solubility, bioavailability, and potential for cytotoxicity .

Result of Action

Indole derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The biological activity of similar indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown promise in various areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a promising future direction for the development and optimization of indole derivatives for therapeutic use .

properties

IUPAC Name |

[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOUPJBNCNTOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017865 | |

| Record name | JWH-018 N-(2-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(2-Hydroxypentyl); Methanone, [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-; [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone; JWH 018 N-(2-hydroxypentyl); JWH-018 N-(2-hydroxypentyl); [1-(2-Hydroxypentyl)indol-3-yl]-(1-naphthyl)methanone | |

CAS RN |

1936529-84-8 | |

| Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-018 N-(2-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)